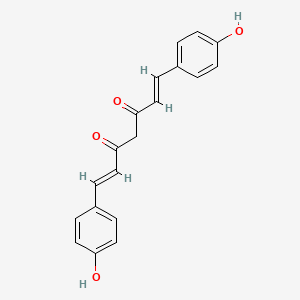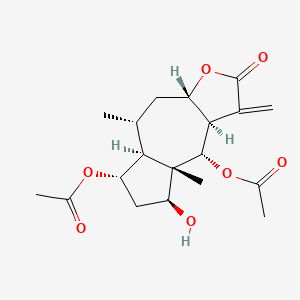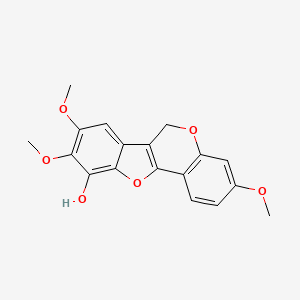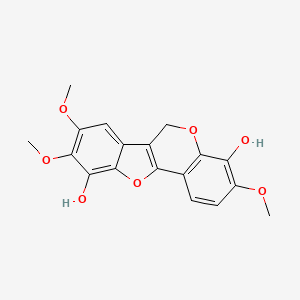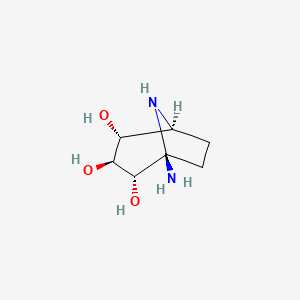
methyl 3,5-di-O-caffeoyl quinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-di-O-caffeoyl quinate is a methyl ester resulting from the formal condensation of the carboxy group of 3,5-di-O-caffeoyl quinic acid with methanol . It is isolated from Suaeda glauca and Dichrocephala bicolor, and exhibits hepatoprotective activity .
Molecular Structure Analysis
The molecular formula of methyl 3,5-di-O-caffeoyl quinate is C26H26O12 . Its average mass is 530.477 Da and its monoisotopic mass is 530.142456 Da . The compound has 4 defined stereocentres .Physical And Chemical Properties Analysis
Methyl 3,5-di-O-caffeoyl quinate has a molecular weight of 530.5 g/mol . More specific physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen
Pharmacology
3,5-Di-O-caffeoylquinic acid methyl ester: has shown potential in pharmacology due to its inhibitory activities against the formation of advanced glycation end products (AGEs) , which are linked to various chronic diseases . It also exhibits cytotoxicity against human cervix carcinoma HeLa cells , suggesting potential for cancer treatment .
Biochemistry
In biochemistry, this compound is utilized for its antiviral properties , particularly against the respiratory syncytial virus (RSV), and its ability to inhibit HSV . Its role in signaling pathways as an inhibitor makes it valuable for studying cellular responses .
Medicine
Medically, 3,5-Di-O-caffeoylquinic acid methyl ester is explored for its antioxidant properties . It’s being researched for its efficacy in treating conditions caused by oxidative stress and for its potential to enhance the body’s defense against various diseases .
Agriculture
In agriculture, the compound’s antioxidant activity is of interest for enhancing the nutritional value and shelf life of food crops. It may also play a role in plant defense mechanisms against pathogens .
Food Industry
The food industry investigates the use of 3,5-Di-O-caffeoylquinic acid methyl ester as a natural preservative due to its antioxidant properties, which could help in extending the shelf life of food products .
Cosmetics
In cosmetics, its antioxidant and anti-inflammatory properties are leveraged in skincare products to protect the skin from environmental stressors and to improve skin health and appearance .
Environmental Science
This compound is studied in environmental science for its potential to mitigate the effects of pollution on natural ecosystems, particularly in plants exposed to heavy metals and other pollutants .
Material Science
Lastly, in material science, 3,5-Di-O-caffeoylquinic acid methyl ester is examined for its role in the synthesis of biodegradable materials , contributing to the development of sustainable materials with reduced environmental impact .
Wirkmechanismus
Target of Action
3,5-Di-O-caffeoylquinic acid methyl ester exhibits potent inhibitory activities against the formation of advanced glycation end products (AGEs) and shows cytotoxicity actions against human cervix carcinoma HeLa cells . It also exhibits antivirus activity against RSV .
Mode of Action
The compound interacts with its targets, inhibiting the formation of AGEs, exhibiting cytotoxicity against HeLa cells, and showing antivirus activity against RSV
Biochemical Pathways
It is known that the compound has a role in the pathway related to the formation of ages .
Pharmacokinetics
The compound’s predicted boiling point is 7543±600 °C and its predicted density is 156±01 g/cm3 . The predicted pKa is 9.02±0.10 , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 3,5-Di-O-caffeoylquinic acid methyl ester’s action include the inhibition of AGEs formation, cytotoxicity against HeLa cells, and antivirus activity against RSV .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBNYMXKXIIGFX-IYVYCCGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,5-di-O-caffeoyl quinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


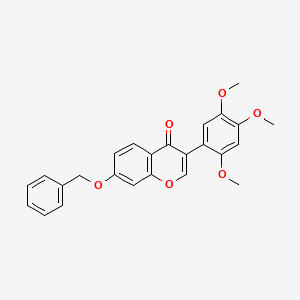
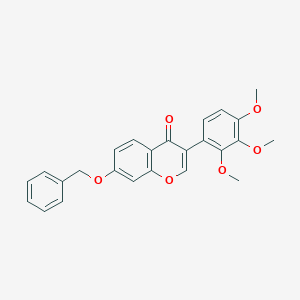
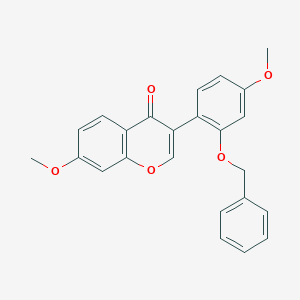
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)
